

Discovery and history of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxy-2-oxoindoline-3-carbaldehyde

Cat. No.: B1487474

[Get Quote](#)

Introduction: The Oxindole Core and Its Strategic Importance

The oxindole scaffold, a bicyclic structure fusing a benzene ring with a five-membered lactam ring, is a privileged motif in medicinal chemistry.^[1] Its origins in chemical synthesis trace back to the degradation of the natural dye indigo in the 19th century.^[2] The inherent biological activity and synthetic versatility of oxindoles have made them a focal point for the development of a multitude of therapeutic agents. The strategic introduction of functional groups onto this core allows for the fine-tuning of molecular properties and biological targets.

5-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No. 52508-88-0) emerged not as an isolated discovery, but as a critical intermediate born from the necessity for functionalized oxindoles in complex molecule synthesis. While a singular "discovery" paper is not prominent in the historical literature, its synthesis is a logical extension of well-established formylation reactions on electron-rich heterocycles. Its significance became particularly pronounced with the development of indolinone-based protein kinase inhibitors, where it serves as a key precursor.^[3]

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of **5-Methoxy-2-oxoindoline-3-carbaldehyde** is the Vilsmeier-Haack reaction. This classic formylation method is ideally suited

for introducing an aldehyde group at the electron-rich C3 position of the oxindole ring, activated by the methoxy group at the C5 position.

The Vilsmeier-Haack Reaction: Causality and Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, generated *in situ* from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl_3).^[4]

Mechanism:

- Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl_3 . A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion (the Vilsmeier reagent).
- Electrophilic Aromatic Substitution: The electron-rich C3 position of 5-methoxy-2-oxindole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C5 position enhances the nucleophilicity of the ring system through its electron-donating effect, thereby facilitating this electrophilic attack.
- Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during the workup. Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, **5-Methoxy-2-oxoindoline-3-carbaldehyde**.^[4]

The workflow for this synthesis is illustrated below.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of analogous indole and oxindole systems.[\[5\]](#)[\[6\]](#)

Materials:

- 5-Methoxy-2-oxindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl3)
- Dichloromethane (DCM), anhydrous
- Crushed ice

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

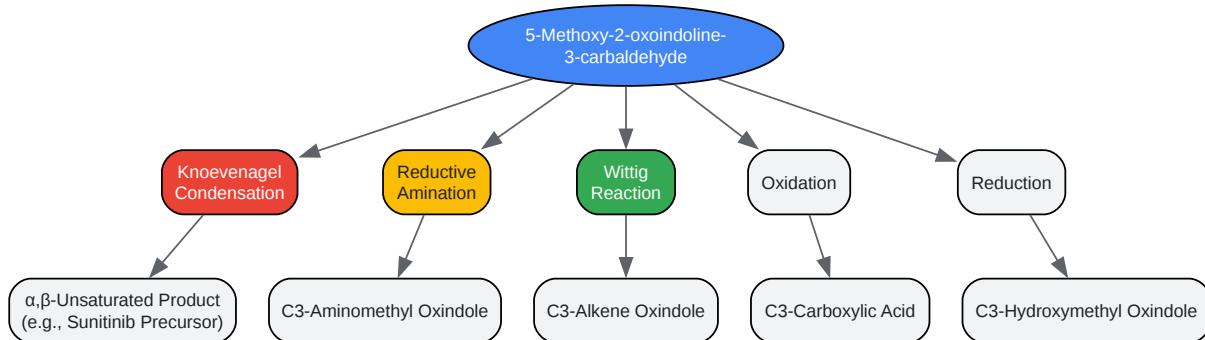
- Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath.
- Slowly add POCl_3 (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C.
- After the addition is complete, stir the mixture at 0°C for 30 minutes. The solution should become a thick, white slurry.
- Reaction with Oxindole: Dissolve 5-methoxy-2-oxindole (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
- Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.
- Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
- Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield **5-Methoxy-2-oxoindoline-3-carbaldehyde** as a crystalline solid.

Physicochemical and Spectroscopic Data

The structural features of **5-Methoxy-2-oxoindoline-3-carbaldehyde** give rise to a characteristic spectroscopic profile.

Property	Data
Molecular Formula	C ₁₀ H ₉ NO ₃
Molecular Weight	191.19 g/mol
Appearance	Off-white to yellow crystalline solid
CAS Number	52508-88-0
¹ H NMR (Typical Shifts)	δ ~10.0 (s, 1H, -CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH ₃), Amide N-H proton variable.
¹³ C NMR (Typical Shifts)	δ ~185 (-CHO), δ ~160 (C=O, lactam), Aromatic carbons, δ ~56 (-OCH ₃).
IR (cm ⁻¹)	~3200 (N-H), ~1700 (C=O, lactam), ~1650 (C=O, aldehyde), ~1600 (C=C, aromatic).

Applications in Drug Development


5-Methoxy-2-oxoindoline-3-carbaldehyde is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its aldehyde functional group is a versatile handle for a variety of subsequent chemical transformations.

Key Reactions and Transformations

The aldehyde group can readily participate in several key bond-forming reactions, making it a cornerstone for building molecular complexity.

- Knoevenagel Condensation: This is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration.^[7] This reaction is fundamental in the synthesis of many kinase inhibitors, including Sunitinib, where the aldehyde condenses with a substituted pyrrole.^[8]

- Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new amine.[9] This is a powerful method for introducing substituted amino-methyl groups at the C3 position.
- Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, allowing for carbon chain extension.
- Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations.

Case Study: Synthesis of Sunitinib (SU11248)

The most prominent application of **5-Methoxy-2-oxoindoline-3-carbaldehyde** is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][10]

Sunitinib's synthesis involves a crucial Knoevenagel condensation between a substituted pyrrole-carboxamide and an oxindole derivative. While the marketed drug Sunitinib contains a fluorine atom at the 5-position, the synthesis of its 5-methoxy analog serves as a direct and relevant example of the utility of **5-Methoxy-2-oxoindoline-3-carbaldehyde**.[8]

The key synthetic step is:

The condensation of **5-Methoxy-2-oxoindoline-3-carbaldehyde** with N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. This reaction creates the characteristic vinyl-bridged indolinone structure essential for the biological activity of Sunitinib and related kinase inhibitors. This structure allows the molecule to fit into the ATP-binding pocket of various tyrosine kinases, inhibiting their function and blocking downstream signaling pathways that promote tumor growth and angiogenesis.[2][8]

Conclusion and Future Outlook

5-Methoxy-2-oxoindoline-3-carbaldehyde represents a classic example of how fundamental organic reactions are applied to create complex and life-saving therapeutics. Its history is intrinsically linked to the rise of targeted therapies in oncology. While its synthesis via the Vilsmeier-Haack reaction is robust and well-understood, its true value lies in its role as a versatile and indispensable intermediate. For drug development professionals, this compound is not just a chemical reagent but a gateway to a vast chemical space of potent kinase inhibitors and other biologically active molecules. Future research will undoubtedly continue to leverage this and structurally similar intermediates to develop next-generation therapeutics with improved efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and history of 5-Methoxy-2-oxoindoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1487474#discovery-and-history-of-5-methoxy-2-oxoindoline-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com